molecular formula C11H10Cl2N2O3 B3025381 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one CAS No. 881386-01-2

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

Cat. No.: B3025381
CAS No.: 881386-01-2
M. Wt: 289.11
InChI Key: KKVYXBZVPRSWHE-UHFFFAOYSA-N
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Description

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is a chemical compound with the molecular formula C11H10Cl2N2O3. It is an important pharmaceutical intermediate, particularly in the preparation of apixaban derivatives, which are used as anticoagulants .

Biochemical Analysis

Biochemical Properties

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one plays a crucial role in biochemical reactions, particularly in the synthesis of anticoagulant drugs. It interacts with several enzymes and proteins, most notably Factor Xa, a key enzyme in the coagulation cascade . The compound’s structure allows it to bind to the S1 and S4 pockets of Factor Xa, inhibiting its activity and thus preventing blood clot formation . Additionally, this compound can interact with other biomolecules involved in the coagulation pathway, enhancing its anticoagulant effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In endothelial cells, which line blood vessels, the compound inhibits the expression of pro-coagulant genes, thereby reducing the risk of thrombosis . It also affects cell signaling pathways related to inflammation and coagulation, modulating the activity of key signaling molecules like NF-κB and MAPKs . Furthermore, this compound influences cellular metabolism by altering the production of reactive oxygen species (ROS) and nitric oxide (NO), which are critical for maintaining vascular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active sites of Factor Xa, it prevents the enzyme from catalyzing the conversion of prothrombin to thrombin, a crucial step in the coagulation cascade . This binding interaction is facilitated by the compound’s dichloro and nitrophenyl groups, which fit into the enzyme’s binding pockets . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further enhancing its anticoagulant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and high temperatures . Over time, its anticoagulant effects may diminish as the compound degrades, necessitating careful handling and storage . Long-term studies have shown that this compound can maintain its activity for several months when stored properly, but its efficacy may decrease in in vivo settings due to metabolic degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits coagulation without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as liver and kidney damage . Threshold effects have been observed, where doses above a certain level result in a sharp increase in adverse effects . These findings highlight the importance of dose optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to drug metabolism. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites . These metabolites can have different biological activities, some of which may contribute to the compound’s overall anticoagulant effects . The interaction with cofactors like NADPH is essential for the compound’s metabolism, influencing its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in the liver and kidneys, where it undergoes metabolism and excretion . Its distribution is influenced by factors like lipid solubility and protein binding, which affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in coagulation . It can also be found in the nucleus, where it may influence gene expression by interacting with transcription factors . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one typically involves the reaction of 1-(4-nitrophenyl)-2-piperidinone with chlorinating agents. One common method involves the use of 5-chlorovaleryl chloride as a starting material . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is unique due to its specific structure, which allows it to be used as an intermediate in the synthesis of apixaban. Its ability to undergo various chemical reactions also makes it a versatile compound in pharmaceutical research .

Properties

IUPAC Name

3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O3/c12-11(13)6-1-7-14(10(11)16)8-2-4-9(5-3-8)15(17)18/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVYXBZVPRSWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-])(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729544
Record name 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881386-01-2
Record name 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881386-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.244.452
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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